4-(Dimethoxymethyl)-1,1-dimethoxypentane
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Overview
Description
4-(Dimethoxymethyl)-1,1-dimethoxypentane is an organic compound characterized by its molecular structure, which includes two methoxy groups (-OCH₃) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)-1,1-dimethoxypentane typically involves the reaction of pentane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether compound, which is then further reacted with methanol to introduce the additional methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves the continuous addition of methanol and pentane, along with the acid catalyst, to ensure a consistent and efficient reaction. The resulting product is then purified through distillation to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)-1,1-dimethoxypentane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions typically involve the replacement of one or more methoxy groups with other functional groups, using reagents such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or alkanes as the major products.
Substitution: Substitution reactions can result in the formation of halogenated compounds or other functionalized derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-1,1-dimethoxypentane has several scientific research applications across various fields:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of other ethers and esters.
Biology: It serves as a solvent or intermediate in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Dimethoxymethyl)-1,1-dimethoxypentane exerts its effects depends on its specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved are determined by the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dimethoxymethane
Diethoxymethane
Ethyl methyl ether
Methyl tert-butyl ether (MTBE)
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Properties
CAS No. |
68860-50-4 |
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Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1,5,5-tetramethoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O4/c1-8(10(13-4)14-5)6-7-9(11-2)12-3/h8-10H,6-7H2,1-5H3 |
InChI Key |
JBEZZHPFGNHYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(OC)OC)C(OC)OC |
Origin of Product |
United States |
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